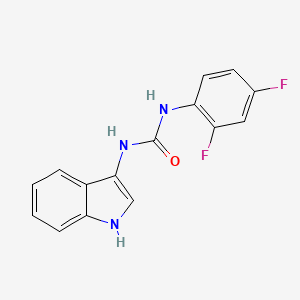
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as GW-2580, is a small molecule inhibitor that targets colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor protein that plays a crucial role in the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. GW-2580 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bone disorders.
Aplicaciones Científicas De Investigación
1. Urea-Fluoride Interaction and Hydrogen Bonding
1,3-bis(4-nitrophenyl)urea shows interaction through hydrogen bonding with various oxoanions in a solution, leading to the formation of brightly colored complexes. The compound's interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This interaction has implications in understanding the nature of urea-fluoride interaction and its potential applications in chemical analysis and synthesis (Boiocchi et al., 2004).
2. Inhibition of Chitin Synthesis in Insects
Compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea have been shown to inhibit chitin synthesis in the cuticle of insect larvae. This inhibition is significant in understanding the insecticidal effects of such compounds and can contribute to the development of new insecticides (Deul et al., 1978).
3. Serotonin Reuptake Inhibitors with Antagonistic Activities
A series of unsymmetrical ureas, including those with indole derivatives, have been evaluated as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds are potential candidates for treating depression, as their dual pharmacological profile could lead to a pronounced enhancement in serotonergic neurotransmission (Matzen et al., 2000).
4. Crystallographic Studies and Molecular Conformation
The crystal structure of 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea and similar compounds provide insights into molecular conformation, intramolecular hydrogen bonding, and intermolecular interactions. These studies are crucial in the field of material science and drug design, where the molecular arrangement plays a vital role (Yan et al., 2007).
5. Synthesis of Indole Derivatives
The synthesis of indole derivatives, including those incorporating urea groups, is of significant interest due to their diverse applications in various fields, such as nonlinear optical (NLO) technologies and pharmaceuticals. Studies on their structural analysis through XRD, spectroscopic, and DFT methods provide valuable insights for their practical applications (Tariq et al., 2020).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-9-5-6-13(11(17)7-9)19-15(21)20-14-8-18-12-4-2-1-3-10(12)14/h1-8,18H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONGUFSUPNKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2589472.png)
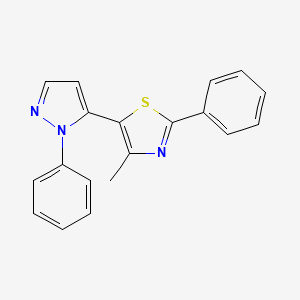
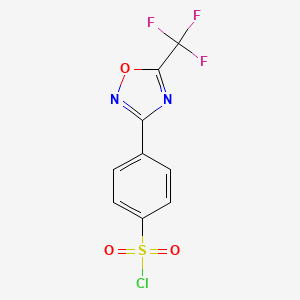
![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)
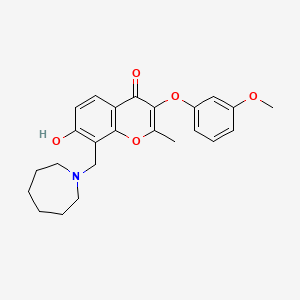
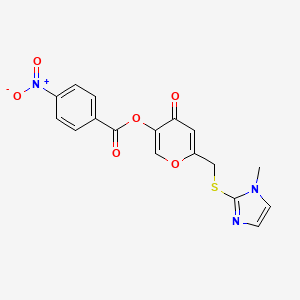
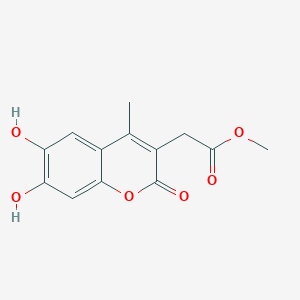
![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)